molecular formula C20H24N4O2 B3963300 6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B3963300
M. Wt: 352.4 g/mol
InChI Key: DYPPBSJALHSWPQ-UHFFFAOYSA-N
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Description

6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-C]pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For example, nano-eggshell/Ti (IV) has been used as a highly compatible natural-based catalyst for this synthesis . The reaction is carried out under solvent-free conditions at room temperature, which offers advantages such as mild conditions, short reaction times, high yields, and easy work-up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups at specific positions on the pyrano[2,3-C]pyrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile apart from similar compounds is its unique butoxyphenyl and propyl substituents. These groups can influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

6-amino-4-(4-butoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-3-5-11-25-14-9-7-13(8-10-14)17-15(12-21)19(22)26-20-18(17)16(6-4-2)23-24-20/h7-10,17H,3-6,11,22H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPBSJALHSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)CCC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
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6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
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6-Amino-4-(4-butoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

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